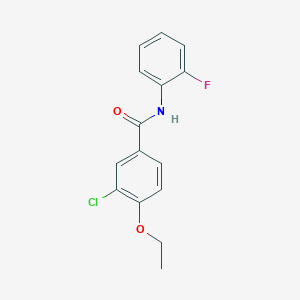![molecular formula C17H20N2O6S B5811887 N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5811887.png)
N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide is a chemical compound known for its diverse applications in scientific research. This compound features a sulfamoyl group attached to a phenyl ring, which is further substituted with a trimethoxyphenyl group and an acetamide group. Its unique structure imparts significant biological and chemical properties, making it a valuable subject of study in various fields.
Preparation Methods
The synthesis of N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxyaniline and 4-nitrophenylsulfonyl chloride.
Reaction Conditions: The initial step involves the reaction of 3,4,5-trimethoxyaniline with 4-nitrophenylsulfonyl chloride in the presence of a base such as triethylamine to form an intermediate.
Formation of the Final Product: This intermediate is then reacted with acetic anhydride under controlled conditions to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, which can further react to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: By inhibiting these enzymes, the compound disrupts critical cellular processes such as cell division, protein folding, and redox balance, leading to cell death in cancer cells and inhibition of microbial growth.
Comparison with Similar Compounds
N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds:
Similar Compounds: Compounds such as N-(3,4,5-trimethoxyphenyl)acetamide and N-(3,4-dimethoxyphenyl)-3,4,5-triethoxybenzamide share structural similarities.
Uniqueness: The presence of the sulfamoyl group in this compound imparts unique chemical and biological properties, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-[4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-11(20)18-12-5-7-14(8-6-12)26(21,22)19-13-9-15(23-2)17(25-4)16(10-13)24-3/h5-10,19H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHRVMLMRQWGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)




![METHYL 2-(2-METHYL-4H-[1,3]THIAZOLO[5,4-B]INDOL-4-YL)ACETATE](/img/structure/B5811857.png)



![O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5811892.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)
![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)
